5-Chloro-4-iodopyridazin-3(2H)-one
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Overview
Description
5-Chloro-4-iodopyridazin-3(2H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodopyridazin-3(2H)-one typically involves the halogenation of pyridazinone derivatives. A common method might include:
Starting Material: Pyridazin-3(2H)-one
Halogenation: Sequential halogenation using reagents like N-chlorosuccinimide (NCS) for chlorination and N-iodosuccinimide (NIS) for iodination.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, and may require specific solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-4-iodopyridazin-3(2H)-one can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in the design of molecules that target specific enzymes or receptors.
Industry
In the industry, it might be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodopyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-bromopyridazin-3(2H)-one
- 5-Chloro-4-fluoropyridazin-3(2H)-one
- 5-Chloro-4-methylpyridazin-3(2H)-one
Uniqueness
5-Chloro-4-iodopyridazin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C4H2ClIN2O |
---|---|
Molecular Weight |
256.43 g/mol |
IUPAC Name |
4-chloro-5-iodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H2ClIN2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) |
InChI Key |
LWQUJZZXQNEAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)I |
Origin of Product |
United States |
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